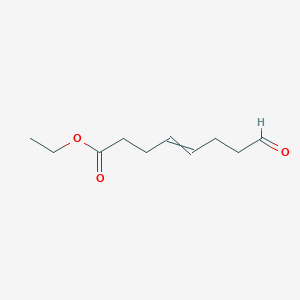

Ethyl 8-oxooct-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

56879-14-2 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 8-oxooct-4-enoate |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h3-4,9H,2,5-8H2,1H3 |

InChI Key |

BBXFIXDNXBOAAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CCCC=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 8 Oxooct 4 Enoate

Cyclization Reactions and Intramolecular Processes

The linear structure of Ethyl 8-oxooct-4-enoate, containing both electrophilic and nucleophilic centers (or precursors to them), makes it a candidate for various intramolecular and intermolecular cyclization reactions.

1,3-Dipolar Cycloaddition Reactions with Oxoenoate Dipolarophiles

The carbon-carbon double bond in this compound is positioned in conjugation with the ketone, making it an electron-deficient alkene. This electronic property makes the molecule a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings in a highly stereoselective manner. wikipedia.orgmdpi.com

A general 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) with a 2π-electron system, the dipolarophile. organic-chemistry.orgmdpi.com In the case of this compound, the α,β-unsaturated ketone moiety serves as the 2π system. Various 1,3-dipoles, such as nitrones, azides, and azomethine ylides, can react with this system to yield complex heterocyclic structures. mdpi.com For example, the reaction with a nitrone would produce an isoxazolidine (B1194047) ring. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. organic-chemistry.org

Table 1: Representative 1,3-Dipolar Cycloaddition with an Oxoenoate This table illustrates a typical outcome for this reaction type, as specific data for this compound is not available.

| 1,3-Dipole | Dipolarophile | Product Type | Typical Yield | Regioselectivity |

|---|---|---|---|---|

| N-benzyl-C-phenylnitrone | This compound | Isoxazolidine | Moderate to High | High |

| Benzyl Azide | This compound | Triazoline | Moderate | Variable |

Stereochemical Outcomes in Cyclization: Diastereoselectivity and Enantioselectivity

Cyclization reactions, including 1,3-dipolar cycloadditions and intramolecular aldol (B89426) or Michael additions, create new stereocenters. The stereochemical outcome of these reactions is of paramount importance in synthesis.

Diastereoselectivity: In reactions forming multiple stereocenters, one diastereomer is often formed in preference to others. For instance, in a 1,3-dipolar cycloaddition, the approach of the dipole to the face of the alkene can be influenced by the steric bulk of the substituents, leading to either endo or exo products. wikipedia.org The relative orientation of the substituents on the newly formed ring is determined by the transition state geometry.

Enantioselectivity: To achieve an excess of one enantiomer, a chiral catalyst or auxiliary is typically required. nih.govresearchgate.net Organocatalysis, for example, has emerged as a powerful tool for enantioselective cyclizations. beilstein-journals.org A chiral amine or squaramide catalyst could activate the oxoenoate system and direct the approach of a reactant to one face of the molecule, resulting in an enantiomerically enriched product. beilstein-journals.org

Reaction Pathways in Electroreductive and Electrohydrocyclization

Electroreductive cyclization is an electrochemical method that can be used to form carbon-carbon bonds. acs.org For a substrate like this compound, this reaction would typically involve the reduction of the α,β-unsaturated ketone system. The process begins with the transfer of an electron to the LUMO of the conjugated system, generating a radical anion. This intermediate can then act as a nucleophile, attacking an internal electrophilic site.

In the case of this compound, the most likely pathway would be an intramolecular attack of the β-carbon of the radical anion onto the ketone carbonyl carbon. This would lead to the formation of a five-membered ring. acs.orgcapes.gov.br The resulting cyclized intermediate can then be further reduced and protonated during the workup to yield a cyclopentanol (B49286) derivative. The stereochemical outcome of such reactions can often be controlled by the reaction conditions, including the electrode material and the solvent/electrolyte system.

Functional Group Transformations and Derivatizations

The distinct reactivity of the ketone and ester moieties in this compound allows for a wide array of functional group transformations.

Reactivity of the Ketone Moiety (e.g., Enolate Formation, Condensation)

The ketone functional group possesses acidic protons on the adjacent α-carbons (at the C7 and C9 positions). Deprotonation at these sites with a suitable base yields a nucleophilic enolate ion. wikipedia.org

Enolate Formation: The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. wikipedia.org

Kinetic Enolate: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures preferentially removes the more accessible, less-hindered proton at C9.

Thermodynamic Enolate: Using a weaker base like sodium ethoxide under equilibrium conditions favors the formation of the more substituted, thermodynamically more stable enolate at C7. masterorganicchemistry.com

These enolates are powerful nucleophiles and can participate in various bond-forming reactions, such as alkylations and condensation reactions.

Condensation Reactions: The enolate derived from this compound can react as a nucleophile with an electrophile, such as an aldehyde or another ketone, in an Aldol-type condensation. More significantly, an intramolecular condensation is possible. For example, under basic conditions, the enolate formed at C7 could potentially attack the ester carbonyl in an intramolecular Dieckmann condensation, which would lead to a six-membered cyclic β-keto ester, although this is less common than reactions involving two ester groups. vanderbilt.edu

Reactions of the Ester Group and its Transformations

The ethyl ester group is a classic carboxylic acid derivative and undergoes a range of characteristic reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step. youtube.com

Condensation: The ester group can act as the electrophile in a Claisen condensation. In this reaction, an enolate from one molecule attacks the ester carbonyl of a second molecule. libretexts.orgyoutube.com For this compound, a self-condensation would be complex due to the presence of the ketone. However, in a mixed Claisen condensation, an enolate from a simpler ester could react with the ester group of this compound. vanderbilt.edu For this to be effective, the enolate source should ideally be more acidic or used in a directed manner to prevent self-condensation. libretexts.org

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The ketone group would also be reduced in this process. Selective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved with specific reagents.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Ketone | Enolate Formation (Kinetic) | LDA, THF, -78°C | C9-Enolate |

| Ketone | Enolate Formation (Thermodynamic) | NaOEt, EtOH | C7-Enolate |

| Ester | Saponification (Hydrolysis) | 1. NaOH, H₂O/EtOH 2. H₃O⁺ | Carboxylic Acid |

| Ester & Ketone | Reduction | LiAlH₄, THF | Diol |

Chemical Transformations of the Alkene Functionality (e.g., Halogenation, Epoxidation)

While no specific studies on the halogenation or epoxidation of this compound have been found, the reactivity of similar unsaturated esters, such as ethyl oleate (B1233923), has been explored. For instance, the epoxidation of ethyl oleate is a known process, but the presence of an oxo group in this compound could influence the reaction's regioselectivity and stereoselectivity. Without experimental data, any discussion of reaction conditions or product outcomes would be purely speculative.

Elucidation of Reaction Mechanisms and Intermediate Species

The elucidation of reaction mechanisms and the identification of intermediate species are fundamental to understanding and controlling chemical reactions. In the absence of any reported reactions of this compound, there is no basis for a discussion of its mechanistic pathways or the transient species that may form during its transformations.

Catalytic Systems and Advanced Methodologies in Ethyl 8 Oxooct 4 Enoate Transformations

Chiral Catalysis for Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of specific stereoisomers. While direct studies on Ethyl 8-oxooct-4-enoate are not prominent, the reactivity of its functional groups—an α,β-unsaturated ketone and an ester—makes it a candidate for various chiral catalytic transformations.

Chiral Metal-Salen Complexes in Stereocontrolled Reactions

Chiral metal-Salen complexes are highly versatile catalysts for a wide array of asymmetric reactions. acs.orgmdpi.com These complexes, featuring a tetradentate ligand that coordinates to a central metal ion, can create a well-defined chiral environment to control the stereochemical outcome of a reaction. thieme-connect.com

Organocatalytic Approaches and Chiral Ligand Design

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. This approach has been successfully applied to transformations of unsaturated keto esters. acs.orgacs.org

Specific organocatalytic transformations of this compound have not been detailed in the available literature. Nevertheless, related compounds have been the subject of extensive research. For example, highly enantioselective aldol (B89426) reactions between ketones (like acetone) and β,γ-unsaturated α-keto esters have been developed using cinchona alkaloid-derived organocatalysts. acs.orgnih.gov These reactions lead to the formation of chiral tertiary alcohols with excellent yields and enantioselectivities. acs.org The design of chiral ligands and organocatalysts is crucial for achieving high stereocontrol in such transformations.

Cooperative Catalysis Involving Brønsted and Lewis Acids

Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, offers unique synthetic advantages. The combination of Brønsted and Lewis acids can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity. nih.gov

While there is no specific literature on the cooperative acid catalysis of this compound, this strategy has been employed for related keto esters. A notable example is the cooperative catalytic process using palladium (acting as a Lewis acid) and a Brønsted acid for the conjugate addition and subsequent cyclization of cyclic β-keto esters. thieme-connect.com This dual activation strategy enables the formation of complex bicyclic products with high diastereoselectivity and enantioselectivity. thieme-connect.com Such an approach could potentially be adapted for intramolecular cyclizations or intermolecular additions involving this compound.

Enzymatic and Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild reaction conditions. nih.gov The functional groups present in this compound make it a plausible substrate for various enzyme classes.

Applications of Transaminase Enzymes in Oxoenoate Chemistry

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing a chiral amine. rsc.orgnih.gov This methodology is a powerful tool for the synthesis of enantiopure amines, which are valuable building blocks in the pharmaceutical industry. nih.gov

Direct enzymatic transamination of this compound has not been reported. However, the application of ω-transaminases to other keto esters has been successfully demonstrated. mdpi.com For instance, engineered ω-transaminases have been used for the synthesis of chiral β-amino esters from their corresponding β-keto ester substrates. mdpi.com Given the presence of a ketone in this compound, it is conceivable that a suitable transaminase could be identified or engineered to catalyze its amination to produce a chiral amino ester.

General Performance of Transaminases on Keto Esters

Due to the absence of specific data for this compound, the following table presents a generalized view of transaminase performance on analogous β-keto ester substrates, based on available literature.

| Substrate Type | Enzyme Type | Typical Conversion | Enantiomeric Excess (e.e.) |

| β-Keto Ester | Engineered ω-Transaminase | Moderate to High | Often >95% |

Note: This table is illustrative and based on findings for substrates structurally related to this compound. Actual results would be substrate- and enzyme-specific.

Pyridoxal Phosphate (PLP)-Catalyzed Transformations

Transaminases are a member of a larger family of enzymes that rely on the cofactor Pyridoxal Phosphate (PLP). acsgcipr.org PLP is a highly versatile cofactor that assists in a wide range of reactions involving amino acids and keto acids, including transamination, decarboxylation, and racemization. acs.orgrsc.orgnih.gov The mechanism of PLP-dependent enzymes involves the formation of a Schiff base intermediate with the substrate, which facilitates the cleavage and formation of bonds at the α-carbon. acsgcipr.org

There are no specific studies detailing PLP-catalyzed transformations of this compound. The broad catalytic repertoire of PLP-dependent enzymes suggests potential applicability. rsc.org For example, if this compound were first converted to an amino acid via a transaminase, other PLP-dependent enzymes could then potentially be used for further modifications. The versatility of PLP chemistry continues to be explored for novel biocatalytic applications. acs.org

Emerging Biocatalytic Strategies for Oxoenoate Derivatization

The derivatization of oxoenoates, such as this compound, using biocatalytic strategies represents a burgeoning field of research, offering sustainable and highly selective alternatives to traditional chemical methods. A primary focus within this area is the use of enoate reductases (ERs), particularly those from the "Old Yellow Enzyme" (OYE) family of flavoproteins. researchgate.netbiorxiv.org These enzymes are capable of catalyzing the asymmetric reduction of activated carbon-carbon double bonds found in α,β-unsaturated compounds. nih.govnih.gov

The catalytic mechanism of OYEs involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the unsaturated substrate, followed by protonation at the α-carbon. acsgcipr.orgmdpi.com This process is highly stereospecific, leading to the formation of chiral products with high enantiomeric excess. researchgate.net The regeneration of the FMN cofactor is typically achieved through the use of a nicotinamide (B372718) cofactor like NADPH. acsgcipr.org

Recent research has expanded the known diversity and catalytic capabilities of OYEs, identifying novel enzymes with superior performance for asymmetric reduction and oxidation reactions. biorxiv.org For instance, chemoenzymatic strategies have been developed for the synthesis of valuable chiral synthons. One such approach involves the combination of a photocatalyzed hydroacylation of olefins to produce keto esters, followed by an asymmetric reduction of the intermediate using an alcohol dehydrogenase (ADH). researchgate.net This method allows for the synthesis of chiral γ-lactones from simple starting materials. researchgate.net

Furthermore, the substrate scope of enoate reductases has been shown to be quite broad, encompassing a variety of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters. nih.govresearchgate.net While direct studies on this compound are not extensively documented, the established reactivity of these enzymes towards structurally similar unsaturated esters suggests their potential applicability. The selective reduction of the C=C double bond in this compound would yield ethyl 8-oxooctanoate, a valuable saturated keto-ester.

The table below summarizes findings from studies on the biocatalytic reduction of various α,β-unsaturated esters, highlighting the potential of these enzymatic systems for the transformation of this compound.

| Enzyme/System | Substrate Class | Product Configuration | Key Findings |

| Enoate Reductases (OYE family) | α,β-unsaturated esters | Chiral saturated esters | High stereoselectivity in the reduction of activated C=C bonds. researchgate.net |

| Shewanella yellow enzyme (SYE-4) | Unsaturated diesters | (R)-configured succinic acid derivatives | Effective for the selective reduction of various activated C=C bonds. nih.gov |

| Chemoenzymatic (Photocatalyst + ADH) | Olefins and acrylates | Chiral γ-lactones | Integration of photocatalysis and biocatalysis for the synthesis of complex chiral molecules. researchgate.net |

Metal-Based Catalysis and Ligand Design

Metal-based catalysis offers a powerful toolkit for the transformation of unsaturated esters like this compound, with a strong emphasis on achieving high levels of stereocontrol through strategic ligand design. Ruthenium and rhodium complexes are among the most extensively studied catalysts for the asymmetric hydrogenation and hydroformylation of these substrates.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

Ruthenium-catalyzed asymmetric hydrogenation is a highly effective method for the synthesis of chiral β-hydroxy esters from β-keto esters. sioc-journal.cn The design of chiral ligands is paramount to the success of these transformations, influencing both the catalytic activity and the enantioselectivity of the reaction. nih.govresearchgate.net Atropisomeric biaryl phosphine (B1218219) ligands, such as BINAP and its derivatives (e.g., SYNPHOS, MeO-BIPHEP), have demonstrated exceptional performance in Ru-catalyzed hydrogenations. nih.govacs.org

The catalytic cycle is believed to involve the coordination of the keto-ester to the ruthenium center, followed by the transfer of hydrogen from the metal to the carbonyl group. The chiral ligand environment dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the corresponding hydroxy ester. nih.gov For this compound, a two-step process involving hydrogenation of the carbon-carbon double bond followed by asymmetric hydrogenation of the ketone would be a plausible route to chiral hydroxy-octanoates.

Rhodium-Catalyzed Hydroformylation:

Hydroformylation, or "oxo-synthesis," involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. Rhodium-based catalysts are particularly effective for the hydroformylation of unsaturated esters. uni-bielefeld.de The regioselectivity of the reaction (i.e., the position of the newly introduced formyl group) can be controlled by the choice of ligands and reaction conditions. uni-bielefeld.de For instance, the use of phosphine-free rhodium catalysts has been shown to favor the formation of β-aldehydes from α,β-unsaturated esters. uni-bielefeld.de

Ligand design also plays a crucial role in the efficiency of rhodium-catalyzed hydroformylation. The use of bulky phosphite-modified rhodium catalysts has been shown to achieve high regioselectivity in the hydroformylation of unsaturated fatty acid esters. nih.gov The application of such a system to this compound could lead to the formation of ethyl 9-formyl-8-oxononanoate or ethyl 8-formyl-8-oxononanoate, depending on the regioselectivity.

The following table summarizes key findings in metal-based catalysis relevant to the transformation of unsaturated esters.

| Catalyst System | Transformation | Ligand Class | Key Findings |

| Ruthenium(II) Complexes | Asymmetric Hydrogenation | Atropisomeric Biaryl Phosphines (e.g., BINAP, SYNPHOS) | High enantioselectivities in the reduction of β-keto esters to chiral β-hydroxy esters. nih.govacs.orgnih.gov |

| Rhodium Complexes | Hydroformylation | Phosphine-free or Phosphite-modified | Control over regioselectivity in the formation of aldehydes from unsaturated esters. uni-bielefeld.denih.gov |

Application of Radical Initiators in Synthetic Sequences

Radical initiators play a crucial role in synthetic sequences involving the transformation of unsaturated esters like this compound, primarily through the generation of radical intermediates that can undergo a variety of reactions, most notably cyclizations. Azobisisobutyronitrile (AIBN) is a commonly used thermal radical initiator. uchicago.edu Upon heating, AIBN decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which can then initiate a radical chain reaction. libretexts.org

In the context of unsaturated esters, a common synthetic strategy involves the use of a radical initiator in conjunction with a radical mediator, such as tributyltin hydride (Bu3SnH). rsc.orgprinceton.edu The tributyltin radical, generated from the reaction of Bu3SnH with the initiator, can react with a suitable precursor (e.g., an alkyl halide) to generate a carbon-centered radical. This radical can then undergo intramolecular cyclization onto the double bond of the ester. libretexts.org The resulting cyclic radical is subsequently quenched by Bu3SnH, regenerating the tributyltin radical and propagating the chain reaction. libretexts.org

Recent advancements have focused on the development of tin-free radical cyclization methods to avoid the toxicity and purification issues associated with organotin compounds. rsc.org Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations under mild conditions. rsc.org In these systems, a photocatalyst absorbs visible light and engages in a single-electron transfer process to generate the desired radical intermediate.

Another approach involves the use of titanocene (B72419) complexes. For example, titanocene hydrochloride can be used to generate radicals that participate in cyclization reactions. mdpi.com These methods offer alternative, often more environmentally benign, pathways for the construction of cyclic structures from unsaturated precursors.

For this compound, a radical cyclization approach could potentially lead to the formation of five- or six-membered carbocyclic or heterocyclic rings, depending on the position of a suitable radical precursor moiety within the molecule.

The table below outlines different radical initiation systems and their applications in the transformation of unsaturated esters.

| Radical Initiator/System | Mediator/Co-catalyst | Transformation | Key Features |

| AIBN (Azobisisobutyronitrile) | Bu3SnH (Tributyltin hydride) | Radical Cyclization | Well-established method for intramolecular C-C bond formation. rsc.orgprinceton.edu |

| Visible-light Photoredox Catalysis | Organic or inorganic photocatalysts | Radical Cyclization | Tin-free, mild reaction conditions. rsc.org |

| Titanocene Complexes | - | Radical Cyclization/Reactions | Alternative to tin-based methods, enables unique transformations. mdpi.com |

Advanced Spectroscopic and Analytical Characterization for Ethyl 8 Oxooct 4 Enoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about a molecule's carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra offer a preliminary but essential overview of the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of Ethyl 8-oxooct-4-enoate is predicted to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons. For example, the ethyl ester group would produce a characteristic quartet for the methylene (B1212753) (-OCH₂CH₃) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-OCH₂CH₃) protons coupled to the methylene protons. docbrown.infoquora.com The protons on the double bond (vinylic protons) would appear in the olefinic region of the spectrum, with their chemical shifts and coupling constants providing initial clues about the double bond's geometry.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a single peak. The chemical shift of each peak is indicative of the carbon's functional group and electronic environment. For this compound, two signals are expected in the highly deshielded region, corresponding to the ester carbonyl carbon and the ketone carbonyl carbon. ucalgary.ca The carbons of the C=C double bond would resonate in the olefinic region, while the remaining sp³ hybridized carbons of the ethyl group and the alkyl chain would appear in the upfield, aliphatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~2.4 | t | ~7 |

| H3 | ~2.3 | q | ~7 |

| H4, H5 | ~5.4 - 5.6 | m | - |

| H6 | ~2.2 | q | ~7 |

| H7 | ~2.5 | t | ~7 |

| -OCH₂CH₃ | ~4.1 | q | ~7.1 |

| -OCH₂CH₃ | ~1.2 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (Ester C=O) | ~173 |

| C2 | ~34 |

| C3 | ~28 |

| C4 | ~128 |

| C5 | ~130 |

| C6 | ~25 |

| C7 | ~42 |

| C8 (Ketone C=O) | ~208 |

| C9 (Ketone -CH₃) | ~30 |

| -OC H₂CH₃ | ~60 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. asahilab.co.jp For this compound, COSY would show cross-peaks connecting adjacent protons in the aliphatic chain (e.g., H2 with H3, H6 with H7) and within the ethyl group (-OCH₂CH₃). This allows for the mapping of proton-proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This technique is highly sensitive and definitively assigns protons to their respective carbons, confirming, for example, that the signal at ~4.1 ppm belongs to the -OCH₂- protons and that the signals around 5.5 ppm belong to the vinylic protons at C4 and C5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is critical for connecting the individual spin systems identified by COSY. Key correlations would include the link from the -OCH₂- protons to the ester carbonyl carbon (C1), from the H2/H3 protons to the C4/C5 olefinic carbons, and from the H7 protons and the C9 methyl protons to the ketone carbonyl carbon (C8).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. science.gov This is particularly vital for determining stereochemistry, as discussed in the next section.

A key structural feature of this compound is the geometry of the carbon-carbon double bond at the C4-C5 position, which can exist as either the (E) or (Z) isomer. NMR spectroscopy provides definitive methods for this assignment.

The magnitude of the scalar coupling constant (³J) between the two vinylic protons (H4 and H5) is diagnostic of the stereochemistry. A typical ³J value for a trans relationship (E-isomer) is in the range of 12-18 Hz, whereas a cis relationship (Z-isomer) results in a smaller coupling constant, typically between 6-12 Hz.

The NOESY experiment offers a complementary and powerful method for this assignment. In the (Z)-isomer, the H4 and H5 protons are on the same side of the double bond and thus are relatively close in space. This proximity would result in a distinct cross-peak between their signals in a NOESY spectrum. Conversely, in the (E)-isomer, these protons are on opposite sides and much farther apart, leading to the absence of a corresponding NOESY cross-peak. The synthesis of ethyl (4Z)-8-oxo-4-octenoate has been reported, suggesting a prevalence of this isomer in certain synthetic routes. prepchem.com

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's exact elemental formula. For this compound, the molecular formula is C₁₀H₁₆O₃. HRMS would be used to experimentally verify the corresponding exact mass of the molecular ion, distinguishing it from other isomers or compounds with the same nominal mass but different elemental compositions.

Table 3: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₃ |

| Nominal Mass | 184 g/mol |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. nih.gov This process provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of the this compound molecular ion ([C₁₀H₁₆O₃]⁺˙) would be directed by its functional groups. libretexts.orgdocbrown.info

Ester Group Fragmentation: The ethyl ester can undergo characteristic fragmentations, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to yield an acylium ion, or the loss of ethylene (B1197577) (C₂H₄, 28 Da) through a McLafferty rearrangement involving the transfer of a hydrogen from the alkyl chain to the ester carbonyl oxygen.

Ketone Group Fragmentation: The ketone at C8 will likely induce alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This could result in the loss of the C9 methyl radical (•CH₃, 15 Da) or cleavage of the C7-C8 bond, leading to two different acylium ions depending on which side retains the charge.

Combined Fragmentation: Complex fragmentation pathways involving both functional groups are also possible, leading to a rich spectrum of product ions that can be used to piece together the original structure.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 184 | 169 | •CH₃ (15) | Alpha-cleavage at ketone (loss of C9) |

| 184 | 155 | C₂H₅ (29) | Cleavage of ethyl group from ester oxygen |

| 184 | 139 | •OC₂H₅ (45) | Loss of ethoxy radical from ester |

| 184 | 113 | C₄H₇O (71) | Alpha-cleavage at ketone (loss of C1-C7 fragment) |

| 184 | 57 | C₇H₉O₃ (127) | Alpha-cleavage at ketone (C7-C8 cleavage) |

This systematic application of advanced NMR and MS techniques enables a rigorous and unambiguous characterization of this compound, providing a solid foundation for further research into its chemical properties and applications.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the stretching vibrations of the carbonyl (C=O) groups from both the ketone and the ester moieties.

Typically, the C=O stretching vibration for a ketone is observed in the region of 1725-1705 cm⁻¹. For an α,β-unsaturated ester, this band is expected around 1730-1715 cm⁻¹. The presence of conjugation in the ester group of this compound would likely shift this band to a lower wavenumber. The carbon-carbon double bond (C=C) of the alkene is expected to show a stretching vibration in the 1680-1620 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ester group would be visible in the fingerprint region, typically between 1300-1000 cm⁻¹.

A hypothetical summary of the expected IR absorption bands for this compound is presented below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C=O (Ester) | Stretch | ~1720 |

| C=C (Alkene) | Stretch | ~1650 |

| C-O (Ester) | Stretch | ~1240 and ~1160 |

| C-H (sp²) | Stretch | ~3020 |

| C-H (sp³) | Stretch | 2980-2850 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Should this compound be synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy becomes an indispensable tool for determining its absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. For this compound, the electronic transitions associated with the C=O and C=C chromophores would be the primary contributors to the ECD spectrum. The sign and magnitude of the Cotton effects would be directly related to the spatial orientation of these groups.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are typically used to predict the ECD spectrum for a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration can be confidently assigned.

Optical Rotation Measurements

Optical rotation is the measurement of the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental property of enantiomers, with each rotating the light to an equal but opposite degree. The specific rotation, [α]D, is a standardized value that can be used to characterize a chiral molecule. While a single optical rotation measurement cannot determine the absolute configuration on its own, it is a crucial parameter for assessing enantiomeric purity and for comparison with literature values or calculated data.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. For this compound, reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, would be the method of choice for purity assessment. The presence of impurities would be indicated by additional peaks in the chromatogram.

Furthermore, if both (E) and (Z) isomers of the double bond are present, HPLC can often be employed to separate them. Chiral HPLC, using a chiral stationary phase, would be necessary for the separation of enantiomers if a racemic mixture of this compound is synthesized. The separation of β-keto esters by HPLC can sometimes be challenging due to keto-enol tautomerism, which may lead to poor peak shapes. chromforum.org Method development, including adjusting the mobile phase composition, pH, and temperature, can mitigate these effects. chromforum.org

A hypothetical HPLC method for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to its molecular weight and functional groups, this compound is expected to be sufficiently volatile for GC analysis, particularly at elevated temperatures. GC is well-suited for assessing the purity of the compound and for quantitative analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data but also mass spectral information, which is invaluable for structural elucidation and identification of unknown impurities. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure, showing losses of fragments such as the ethyl group, the ethoxycarbonyl group, and cleavage at the keto functional group. For complex mixtures containing other volatile components, GC-MS offers excellent resolution and sensitivity.

Theoretical and Computational Chemistry Studies of Ethyl 8 Oxooct 4 Enoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 8-oxooct-4-enoate, these methods could reveal details about its geometry, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium-sized organic molecules. A DFT study of this compound would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various ground-state properties can be calculated.

Reactivity predictions can be made by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the likely sites for nucleophilic and electrophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from conceptual DFT, could further quantify its reactivity.

Note: The data in this table is illustrative and can only be determined through actual DFT calculations.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, often leading to highly accurate results. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for single-point energy calculations on the DFT-optimized geometry to obtain more precise electronic energies. While computationally more demanding, these high-accuracy calculations are valuable for benchmarking the results from less expensive methods and for obtaining reliable thermochemical data such as enthalpy of formation.

Calculation of Spectroscopic Parameters (e.g., NMR shifts, ECD spectra, Optical Rotation)

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Comparing calculated NMR shifts with experimental data is a powerful way to confirm the structure of a compound.

Should this compound be chiral, its chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotation, could also be calculated to determine its absolute configuration.

Computational Reaction Mechanism Studies

Investigating the mechanisms of reactions involving this compound would provide a deeper understanding of its chemical behavior.

Transition State Characterization and Activation Energy Calculations

To study a chemical reaction computationally, the structures of the reactants, products, and, crucially, the transition state(s) must be located on the potential energy surface. A transition state is a first-order saddle point, and its structure can be optimized using specific algorithms. Frequency calculations are then performed to confirm the nature of the stationary points; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is characterized, the activation energy for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction's kinetic feasibility.

Reaction Pathway Elucidation and Competing Reaction Analysis

For reactions with multiple possible pathways, computational studies can be used to elucidate the most likely mechanism. By calculating the activation energies for each potential pathway, the kinetically favored route can be identified. For instance, if this compound were to undergo a cycloaddition reaction, different stereochemical outcomes (e.g., endo vs. exo) could be assessed by comparing the activation barriers for the corresponding transition states.

Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to confirm that it connects the intended reactants and products, thereby mapping out the entire reaction pathway. This analysis is crucial for understanding complex reaction mechanisms and identifying any intermediate species.

Structure-Property Relationship InvestigationsSpecific predictive modeling for the chemical reactivity of this compound, as well as detailed conformational analysis and molecular recognition studies for this compound, are not documented in the searched scientific literature.

Further research and publication in the field of theoretical and computational chemistry are required to address these specific aspects of this compound.

Applications of Ethyl 8 Oxooct 4 Enoate in Advanced Organic Synthesis and Biomimetic Chemistry

Building Block for Complex Polyketide Architectures

A comprehensive review of scientific literature does not currently provide specific examples or detailed research findings on the direct application of Ethyl 8-oxooct-4-enoate as a building block for the synthesis of complex polyketide architectures.

Synthetic Intermediate for Natural Product Analogues and Derivatives

The primary and most well-documented application of the this compound core structure is in the synthesis of biologically relevant oxidized lipids. These molecules are formed in vivo from the free radical-induced oxidative cleavage of polyunsaturated fatty acids and are implicated in various physiological and pathological processes.

The structural framework of this compound is a key precursor for synthesizing γ-hydroxy-α,β-unsaturated aldehydic esters. These compounds are highly reactive and biologically significant, but their instability presents a synthetic challenge. nih.govnih.gov Key products synthesized from analogous intermediates include the 5-hydroxy-8-oxo-6-octenoic acid ester of 2-lyso-phosphatidylcholine (HOOA-PC) and the 9-hydroxy-12-oxododec-10-enoic acid ester of 2-lyso-PC (HODA-PC). nih.govresearchgate.net

The synthetic strategy involves a few critical steps:

Protection of the Aldehyde: The aldehyde functionality is often masked, for example, as a dimethyl acetal. This allows for selective manipulation of the ketone group. nih.gov

Selective Reduction: The ketone carbonyl is selectively reduced to a hydroxyl group. This transformation is crucial for establishing the characteristic γ-hydroxy-α,β-unsaturated aldehyde array. nih.gov

Deprotection: The aldehyde is unmasked under mild conditions in the final step to yield the target molecule. This is necessary because the γ-hydroxyalkenal functional group is prone to decomposition through oxidation or cyclization to form furans. nih.govnih.gov

A significant challenge in these syntheses is the potential for acid-catalyzed lactonization, where the newly formed hydroxyl group attacks the ester, forming a stable lactone ring and preventing the formation of the desired linear product. nih.gov

Table 1: Key Synthetic Transformations

| Step | Reactant Type | Transformation | Key Reagents | Purpose | Ref |

|---|---|---|---|---|---|

| 1 | γ-Keto-α,β-unsaturated ester | Selective Ketone Reduction | Sodium borohydride | Forms the γ-hydroxy functionality | nih.gov |

| 2 | Acetal-protected precursor | Deprotection/Hydrolysis | Pyridinium p-toluenesulfonate (PPTS) | Generates the final aldehyde | nih.gov |

The γ-hydroxy-α,β-unsaturated aldehydic ester moiety, derived from structures like this compound, is a key component of a class of oxidized phospholipids (B1166683) (OxPLs). nih.govnih.gov These complex lipids are generated in vivo from the oxidation of phospholipids containing polyunsaturated fatty acids like arachidonate (B1239269) and linoleate. nih.govgsartor.org

Total synthesis of these complex phospholipids, such as HOOA-PC, has been achieved to confirm their structure and to facilitate biological studies. nih.govresearchgate.net The synthetic pathways typically involve the preparation of the oxidized fatty acid chain first, often starting from a precursor analogous to this compound. This synthesized chain, containing the latent γ-hydroxyalkenal functionality, is then coupled to a lysophospholipid backbone, such as 2-lyso-phosphatidylcholine (2-lyso-PC). nih.gov

The synthesis of these complex structures is critical for several reasons:

Structural Confirmation: It provides an unambiguous standard to confirm the identity of molecules isolated from biological samples. researchgate.net

Biological Investigation: It supplies sufficient quantities of pure material to study the biological activities of these oxidized lipids, which are often involved in disease processes like atherosclerosis. nih.gov

Mechanistic Studies: It allows researchers to investigate the chemical reactivity of these molecules, such as their ability to form adducts with proteins and DNA. gsartor.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-hydroxy-8-oxo-6-octenoic acid ester of 2-lyso-phosphatidylcholine | HOOA-PC |

| 9-hydroxy-12-oxododec-10-enoic acid ester of 2-lyso-phosphatidylcholine | HODA-PC |

| 2-lyso-phosphatidylcholine | 2-lyso-PC |

| Sodium borohydride | - |

| Pyridinium p-toluenesulfonate | PPTS |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| Arachidonic acid | - |

| Linoleic acid | - |

Role in Biomimetic Synthetic Strategies

Biomimetic synthesis aims to mimic nature's synthetic strategies to create complex molecules. While direct applications of this compound in biomimetic studies are not extensively documented, its structural motifs are found in various natural products, suggesting its potential as a key intermediate in their synthesis. The combination of a ketone and a γ,δ-unsaturated ester allows for a range of reactions that can mimic biological processes.

For instance, the synthesis of jasmonoids, a class of plant hormones, involves precursors with similar structural features. The biosynthesis of jasmonic acid originates from α-linolenic acid and proceeds through intermediates that are cyclized and oxidized. The structural elements of this compound make it a plausible synthon for accessing analogs of these natural products.

Furthermore, biomimetic transamination reactions, which mimic the action of transaminase enzymes, are crucial for the synthesis of amino acids and peptides. While this has been demonstrated with α-keto amides, the keto functionality in this compound could potentially be targeted in similar enzymatic or chemo-enzymatic cascades to introduce nitrogen-containing functionalities, thereby mimicking biological pathways for amino acid synthesis. nih.gov

The synthesis of Ethyl (4Z)-8-oxooct-4-enoate has been achieved through the oxidative cleavage of 2-hydroxy-5-cycloocten-1-one (B8481084) using lead tetraacetate. prepchem.com This transformation provides a direct route to this valuable synthetic intermediate.

Table 1: Synthesis of Ethyl (4Z)-8-oxooct-4-enoate

| Starting Material | Reagent | Product | Reference |

|---|

Contribution to the Development of Novel Chemical Transformations

The reactivity of unsaturated keto esters like this compound is a fertile ground for the development of new synthetic methodologies. The presence of multiple reactive sites—the ketone, the double bond, and the ester—allows for a diverse range of chemical transformations.

Novel Transformations of the Unsaturated System:

γ,δ-Unsaturated β-keto esters, which are structurally analogous to this compound, have been utilized in the development of organocatalytic asymmetric peroxidation reactions. nih.gov This methodology allows for the synthesis of chiral δ-peroxy-β-keto esters, which are valuable precursors to chiral 1,2-dioxolanes, a structural motif present in several bioactive natural products. nih.gov By analogy, this compound could serve as a substrate in similar novel transformations, leading to the development of new routes to chiral heterocyclic compounds.

Versatility of Keto Esters in Synthesis:

The class of β,γ-unsaturated α-ketoesters has been shown to be exceptionally versatile in asymmetric catalysis, participating in various annulation and cycloaddition reactions to form complex cyclic systems. nih.gov These transformations are often facilitated by the unique electronic properties of the conjugated system. Although this compound is a γ,δ-unsaturated ester, the principles of activating unsaturated systems for novel chemical reactions can be applied.

Moreover, the transformation of β-keto esters into γ-keto esters via zinc carbenoid-mediated homologation reactions represents a significant synthetic advancement. orgsyn.orgorganic-chemistry.org This transformation allows for the extension of the carbon chain while retaining the valuable keto-ester functionality. The aldehyde group in a precursor to this compound could potentially be derived from such a homologation reaction, highlighting the interconnectedness of these novel transformations.

The development of one-pot, two-step enzymatic strategies for producing optically active γ- and δ-lactams from keto esters further illustrates the potential of this class of compounds in developing novel synthetic routes. researchgate.net The keto group of this compound could be a target for biotransamination, followed by intramolecular cyclization to yield novel lactam structures.

Table 2: Potential Novel Transformations Inspired by Related Keto Esters

| Substrate Class | Transformation | Potential Product Class from this compound |

|---|---|---|

| γ,δ-Unsaturated β-Keto Esters | Asymmetric Peroxidation | Chiral Peroxy- and Hydroxy-octenoates |

| β,γ-Unsaturated α-Ketoesters | Asymmetric [2+n] Annulations | Complex Carbocyclic and Heterocyclic Systems |

| β-Keto Esters | Zinc Carbenoid Homologation | Chain-Extended Keto Esters |

Future Directions and Emerging Research Avenues in Ethyl 8 Oxooct 4 Enoate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research into the synthesis of Ethyl 8-oxooct-4-enoate will likely prioritize green chemistry principles, focusing on sustainability and atom economy. Atom economy, a concept that emphasizes the maximization of reactants' incorporation into the final product, is a critical metric for evaluating the environmental impact of a chemical process. primescholars.comnih.gov Traditional synthetic methods often generate significant chemical waste, prompting a shift towards more efficient and environmentally benign alternatives. primescholars.com

One promising avenue is the application of catalytic C-H functionalization, a powerful strategy that avoids the need for pre-functionalized starting materials, thereby reducing step counts and waste. acs.orgnih.gov The development of catalysts that can selectively activate C-H bonds in precursor molecules could lead to highly efficient and atom-economical routes to this compound and its analogs. Furthermore, enzymatic catalysis presents a green alternative to conventional chemical methods, often proceeding with high selectivity under mild reaction conditions. While not yet applied to this specific target, the successful enzymatic synthesis of other esters, such as ethyl hexanoate, suggests the potential for biocatalytic routes.

Future synthetic strategies will likely focus on minimizing the use of hazardous reagents and solvents, and designing processes with high atom economy. rsc.org A comparison of potential synthetic approaches, highlighting their adherence to green chemistry principles, is presented in Table 1.

Table 1: Prospective Sustainable Synthetic Strategies for this compound

| Synthetic Approach | Key Advantages | Potential Challenges |

|---|---|---|

| Catalytic C-H Functionalization | High atom economy, reduced step count. | Catalyst development for high selectivity. |

| Biocatalytic Esterification | Mild reaction conditions, high stereoselectivity. | Enzyme discovery and optimization. |

| Tandem Catalysis | Multiple bond formations in a single operation. | Catalyst compatibility and reaction optimization. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The presence of multiple reactive sites in this compound—the carbon-carbon double bond, the ketone, and the ester—necessitates the development of highly selective catalytic systems. Future research will likely focus on organocatalysis, transition-metal catalysis, and biocatalysis to control the chemo-, regio-, and stereoselectivity of its transformations.

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For reactions involving this compound, cinchona-derived organocatalysts could be explored for enantioselective additions to the unsaturated system or the ketone. ucc.ieresearchgate.net These catalysts have shown success in the asymmetric peroxidation of related γ,δ-unsaturated β-keto esters. nih.govucc.ieresearchgate.net

Transition-metal catalysis offers a broad toolkit for functionalizing complex molecules. Dirhodium catalysts, for instance, have demonstrated remarkable site-selectivity in C-H functionalization reactions, which could be adapted for the late-stage modification of the this compound backbone. nih.gov Selective polymerization catalysis, which can control the incorporation of different monomers, provides a conceptual framework for how catalysts can be designed to differentiate between the reactive sites within a single molecule. acs.org The development of catalysts that can selectively target one functional group while leaving others intact will be a key area of investigation. youtube.com

Table 2: Potential Catalytic Systems for Selective Transformations of this compound

| Catalyst Type | Target Transformation | Expected Selectivity |

|---|---|---|

| Cinchona Alkaloid Derivatives | Asymmetric Michael Addition | High Enantioselectivity |

| Chiral Lewis Acids | Enantioselective Carbonyl-Ene Reactions | High Diastereo- and Enantioselectivity |

| Dirhodium Complexes | Site-Selective C-H Insertion | High Regioselectivity |

Advanced In Silico Approaches for Reaction Discovery and Optimization

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. researchgate.neted.gov In silico methods can provide deep insights into reaction mechanisms, predict the reactivity of different sites within the molecule, and guide the design of new experiments, thereby reducing the time and resources required for empirical optimization. nih.govbris.ac.uknih.gov

Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, helping to elucidate the mechanisms of catalytic and non-catalytic reactions involving this compound. nih.gov This understanding can inform the design of more efficient catalysts and reaction conditions. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and molecular dynamics (MD) simulations are powerful tools for predicting the biological activity and pharmacokinetic properties of novel derivatives. nih.govresearchgate.netrsc.org These computational screening methods can prioritize the synthesis of compounds with the highest potential for desired applications.

Furthermore, computational tools are being developed to aid in the design of synthetic routes from scratch. novartis.comnih.gov By leveraging large databases of chemical reactions, these algorithms can propose novel and efficient pathways for the synthesis of this compound and its derivatives.

Design of Highly Functionalized Derivatives with Tunable Reactivity

The structural backbone of this compound provides a versatile scaffold for the synthesis of a wide array of highly functionalized derivatives. Future research will likely focus on developing synthetic methodologies to selectively modify the molecule at various positions, thereby tuning its reactivity and properties. acs.orgnih.gov

The carbon-carbon double bond can be a site for various addition reactions, including hydrogenation, halogenation, and epoxidation, leading to a range of saturated and functionalized analogs. The ketone functionality can be targeted for nucleophilic additions, reductions to the corresponding alcohol, or conversion to other functional groups. The ester group can be hydrolyzed to the carboxylic acid or converted to amides or other ester derivatives.

The development of site-selective reactions will be crucial for achieving controlled functionalization. researchgate.net For example, catalysts could be designed to differentiate between the α- and β-positions relative to the carbonyl groups for C-H functionalization. Strategies for creating complex molecules from simpler precursors, such as target-driven synthesis and reactivity-driven methodology, will be instrumental in exploring the chemical space around this compound. youtube.com The synthesis of derivatives with tailored electronic and steric properties will enable the fine-tuning of their chemical and biological behavior. mdpi.commdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

The future of chemical research, including the exploration of molecules like this compound, lies in the integration of different scientific disciplines. The synergy between synthetic organic chemistry and computational science is particularly promising. quora.com A collaborative approach, where computational chemists model reaction mechanisms and predict properties, and synthetic chemists design and execute experiments based on these predictions, can lead to a more rapid and efficient discovery process.

This interdisciplinary approach is not only beneficial for fundamental research but also for the education and training of the next generation of chemists. The integration of computational chemistry into the undergraduate organic chemistry curriculum is already underway, providing students with the skills to use modern computational tools to understand and solve chemical problems. researchgate.neted.gov

By fostering collaborations between experimentalists and theoreticians, the chemical community can tackle more complex challenges and unlock the full potential of versatile molecules like this compound. This integrated approach will be essential for developing innovative solutions in areas ranging from materials science to medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.